molecular formula C8H7ClF2O B3010369 [4-Chloro-3-(difluoromethyl)phenyl]methanol CAS No. 2503202-15-9

[4-Chloro-3-(difluoromethyl)phenyl]methanol

Cat. No. B3010369
CAS RN: 2503202-15-9
M. Wt: 192.59
InChI Key: PUEFLFYIWBQVNQ-UHFFFAOYSA-N
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Description

“[4-Chloro-3-(difluoromethyl)phenyl]methanol” is an organic compound with the molecular formula C8H7ClF2O and a molecular weight of 192.59 . It is used in the synthesis of various derivatives, which have been studied for their analgesic potential .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in the literature . The compounds were synthesized and characterized using various spectral methods, including HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a chloro group at the 4th position and a difluoromethyl group at the 3rd position. The benzene ring is also attached to a methanol group .


Physical And Chemical Properties Analysis

“this compound” is an organic compound with a molecular weight of 192.59 . More detailed physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Catalyst in Organic Reactions

[4-Chloro-3-(difluoromethyl)phenyl]methanol has applications in catalyzing organic reactions. For example, palladium nanoparticles stabilized by certain compounds demonstrate efficiency in Suzuki cross-couplings and Heck reactions under specific conditions (Moreno-Mañas, Pleixats, & Villarroya, 2001).

Synthesis of Optical Isomers

This compound is used in the synthesis of optical isomers, such as ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor in various pharmacologically valuable products. It can be prepared through stereoselective biotechnology methods and enzymatic reactions (Kluson et al., 2019).

Enantioselective Epoxidation

It also plays a role in enantioselective epoxidation of α,β-enones, aiding in the production of epoxides with high yields and enantioselectivities at room temperature (Lu, Xu, Liu, & Loh, 2008).

Synthesis of Multi-Substituted Arenes

In the synthesis of multi-substituted arenes, this compound is utilized. It shows advantages in terms of reaction conditions, yields, selectivity, and practicality compared to traditional methods (Sun, Sun, & Rao, 2014).

Role in Complex Formation

The compound is involved in the formation of complexes, for instance, with triphenyltin(IV), where it contributes to the structural characteristics of the complex (Win et al., 2011).

Impacts on Lipid Dynamics

Interestingly, it also has implications in lipid dynamics, especially when used in studies involving transmembrane proteins or peptides in biological and synthetic membranes (Nguyen et al., 2019).

Future Directions

The future directions for “[4-Chloro-3-(difluoromethyl)phenyl]methanol” involve its use in the synthesis of various derivatives, which are then evaluated for their analgesic potential . The results of these studies could contribute to the development of new analgesics .

properties

IUPAC Name

[4-chloro-3-(difluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEFLFYIWBQVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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